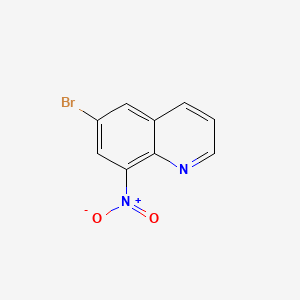
6-Bromo-8-nitroquinoline
説明
6-Bromo-8-nitroquinoline (BNQ) is an organic compound with a unique structure, consisting of a benzene ring with two nitro and one bromo substituents. BNQ has been studied extensively for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used as a starting material for the synthesis of many biologically active molecules, and its mechanism of action has been studied in detail.
科学的研究の応用
Anticancer Potential
6-Bromo-8-nitroquinoline and its derivatives have shown significant promise in the field of cancer research. A study by Kul Köprülü et al. (2018) found that 6-Bromo-5-nitroquinoline, a compound closely related to this compound, exhibited notable antiproliferative activity against various cancer cell lines. This compound showed greater antiproliferative activity compared to the reference drug 5-fluorouracil, particularly against human cervical cancer cells (HeLa) and human adenocarcinoma (HT29), highlighting its potential as an anticancer agent (Kul Köprülü et al., 2018).
Role in Synthesis of Inhibitors
The compound has been instrumental in the synthesis of various inhibitors. Lei et al. (2015) discussed the synthesis of a compound from 6-bromoquinolin-4-ol, which is an important intermediate in PI3K/mTOR inhibitors. This synthesis is crucial for the development of quinoline inhibitors, showcasing the role of this compound derivatives in the creation of important pharmaceutical compounds (Lei et al., 2015).
Antitrypanosomal Activity
A 2020 study by Pedron et al. explored derivatives of 8-Nitroquinolinone, including those with a 6-bromo substitution, for their in vitro activities against Trypanosoma brucei and cruzi. They identified a 6-bromo-substituted derivative that showed potent and selective antitrypanosomal activity, suggesting the potential of this compound derivatives in treating diseases caused by Trypanosoma species (Pedron et al., 2020).
Photolabile Protecting Group
The compound has also been studied for its role as a photolabile protecting group. A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline, a derivative of this compound, as a new photolabile protecting group. This compound displayed greater photon efficiency and sensitivity to multiphoton-induced photolysis than other compounds, making it useful for biological applications (Fedoryak & Dore, 2002).
Photolysis Mechanisms
Sun et al. (2014) conducted a study on 8-nitroquinoline-based photolabile caging groups for carboxylic acid, including 6-bromo-8-nitro-1,2-dihydroquinolinyl derivatives. They reported improved photolysis efficiency and provided insights into the photolysis mechanisms, enhancing our understanding of the photophysical properties of these compounds (Sun et al., 2014).
作用機序
Target of Action
Quinoline motifs, which 6-bromo-8-nitroquinoline is a derivative of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Mode of Action
The mode of action of this compound involves a process known as nucleophilic substitution (SNAr) reaction . This reaction is a chemical process where a nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. The nucleophile in this case is the brominated nitroquinoline derivative .
Biochemical Pathways
Quinoline and its derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Pharmacokinetics
The compound’s storage temperature is room temperature, indicating that it is stable under normal environmental conditions .
Result of Action
The result of the action of this compound is the production of useful cyclic amines via the nucleophilic substitution (SNAr) reaction . These cyclic amines can then be used in further chemical reactions or processes.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. As mentioned earlier, the compound is stable at room temperature . .
生化学分析
Biochemical Properties
6-Bromo-8-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound exhibits anti-proliferative and cytotoxic effects, leading to apoptosis and cell cycle arrest . The compound influences cell function by modulating key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as DNA and proteins. The binding of this compound to DNA can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the degradation of this compound, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been evaluated, revealing that the compound can induce sustained changes in cell signaling and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At low to moderate doses, this compound exhibits beneficial effects, such as anti-tumor activity and modulation of immune responses . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are characterized by damage to the liver and kidneys . Threshold effects have also been observed, where the biological activity of this compound significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic reactions are crucial for the detoxification and elimination of this compound from the body . The interaction of this compound with specific enzymes and cofactors can influence metabolic flux and alter the levels of metabolites in cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a critical role in its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biological activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its ability to modulate cellular processes . For example, the accumulation of this compound in the nucleus can enhance its interaction with DNA and transcription factors, leading to changes in gene expression .
特性
IUPAC Name |
6-bromo-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZBVIZZQFJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071610 | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68527-67-3 | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-bromo-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-bromo-8-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Bromo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




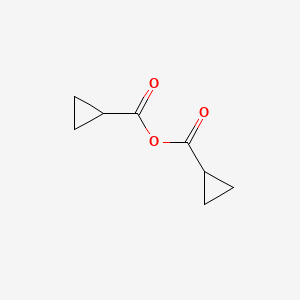
![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)
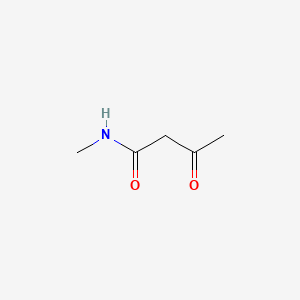

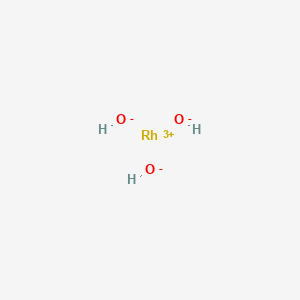
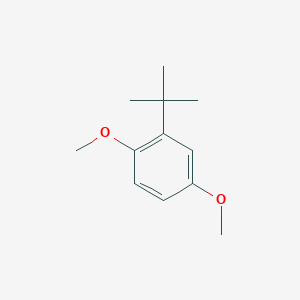
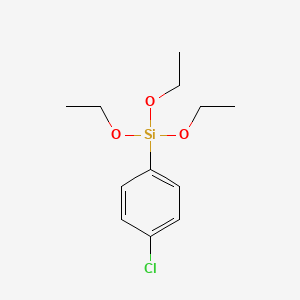
![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)

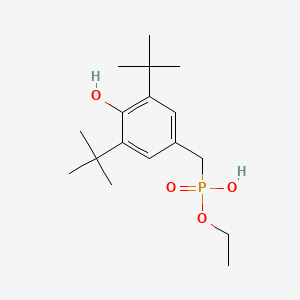
![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)
